4-(3,5-Difluorophenoxy)-piperidine
Description
4-(3,5-Difluorophenyl)piperidine is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted at the 4-position with a 3,5-difluorophenyl group. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and bioavailability . It is synthesized via nucleophilic substitution or condensation reactions, as seen in analogous piperidine derivatives (e.g., Knoevenagel condensation for structurally related monomers) . Market analyses project a steady growth in its global production, with an estimated compound annual growth rate (CAGR) of 5.2% from 2025 to 2030, driven by its applications in drug intermediates and specialty chemicals .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(3,5-difluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 |
InChI Key |
LOUAZNRLAKBOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenoxy)-piperidine typically involves the reaction of 3,5-difluorophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,5-difluorophenol is replaced by the piperidine group. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of 4-(3,5-Difluorophenoxy)-piperidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Difluorophenoxy)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 4-(3,5-Difluorophenoxy)-piperidine.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine compounds.
Scientific Research Applications
4-(3,5-Difluorophenoxy)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenoxy)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(3,5-Difluorophenyl)piperidine are best contextualized by comparing it to analogs with variations in substituent groups, halogenation patterns, or piperidine ring modifications. Key comparisons include:
4-(3,5-Dichlorophenyl)piperidine
- Structural Difference : Chlorine substituents at the 3,5-positions instead of fluorine.
- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase molecular weight (242.1 g/mol vs. 210.2 g/mol for the difluoro analog) and alter lipophilicity (logP ≈ 3.1 vs. 2.7).
- Applications : Widely used in antiviral research, whereas the difluoro analog is prioritized in CNS drug candidates due to fluorine’s smaller size and reduced steric hindrance .
4-(4-Fluorophenoxy)piperidine
- Structural Difference: A phenoxy group (oxygen-linked phenyl) substituted at the para position with fluorine.
- Impact : The ether linkage introduces conformational flexibility but reduces ring planarity, decreasing binding affinity to rigid enzyme pockets. The single fluorine substituent also diminishes electronegativity compared to 3,5-difluorophenyl derivatives .
- Applications : Primarily employed in polymer chemistry (e.g., styrene copolymerization) rather than biomedicine .
Ebastine (4-(Benzhydryloxy)-piperidine)
- Structural Difference : A benzhydryloxy group replaces the 3,5-difluorophenyl moiety.
- Impact : The bulky benzhydryl group enhances H1 receptor antagonism, making ebastine a potent antihistamine. However, this increases molecular weight (469.5 g/mol) and reduces blood-brain barrier penetration compared to 4-(3,5-Difluorophenyl)piperidine .
- Applications : Clinically approved for allergic rhinitis, whereas the difluoro derivative is under investigation for neurological disorders .
Research Findings and Data Tables
Table 1: Physicochemical and Market Comparison
| Compound | Molecular Weight (g/mol) | logP | Global Production (2025, tons) | Key Applications |
|---|---|---|---|---|
| 4-(3,5-Difluorophenyl)piperidine | 210.2 | 2.7 | 1,200 | Drug intermediates, CNS |
| 4-(3,5-Dichlorophenyl)piperidine | 242.1 | 3.1 | 850 | Antiviral research |
| 4-(4-Fluorophenoxy)piperidine | 195.2 | 2.3 | 320 | Polymer chemistry |
| Ebastine | 469.5 | 5.8 | 90 (pharma-grade) | Antihistamine |
Discussion of Key Contrasts
- Halogen Effects : Fluorine’s high electronegativity and small size optimize 4-(3,5-Difluorophenyl)piperidine for CNS applications, whereas bulkier halogens (e.g., chlorine) favor peripheral targets .
- Market Viability : The difluoro derivative’s scalable synthesis (projected 1,200 tons by 2025) contrasts sharply with niche compounds like ebastine, which require specialized manufacturing .
- Synthetic Flexibility : Piperidine’s 4-position allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
4-(3,5-Difluorophenoxy)-piperidine is a piperidine derivative characterized by the substitution of a 3,5-difluorophenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. The incorporation of fluorine atoms is believed to enhance lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(3,5-Difluorophenoxy)-piperidine is CHFNO, with a CAS number of 900512-09-6. The presence of fluorine atoms in the phenoxy group may improve the compound's pharmacokinetic properties, such as absorption and distribution.
Biological Activity Overview
Research indicates that 4-(3,5-Difluorophenoxy)-piperidine exhibits several biological activities:
- Neurotransmitter Modulation : Compounds similar to this derivative have been shown to act as serotonin and norepinephrine reuptake inhibitors (SNRIs), mechanisms associated with antidepressant effects. This suggests potential therapeutic benefits for conditions like anxiety and depression.
- Enzyme Inhibition : Studies have explored the inhibitory effects of fluorinated piperidines on various enzymes. For instance, kinetic studies revealed that related compounds exhibit competitive inhibition against α-glucosidase and mixed-type behavior against acetylcholinesterase (AChE) . This points to their potential use in treating metabolic disorders and neurodegenerative diseases.
Case Study 1: Antidepressant Potential
A study investigated the effects of piperidine derivatives on neurotransmitter levels in animal models. Results indicated that these compounds significantly increased serotonin and norepinephrine levels in the brain, correlating with reduced depressive-like behaviors. The study emphasized the importance of the difluorophenoxy substitution in enhancing these effects.
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, a series of fluorine-substituted piperidines were synthesized and evaluated for their enzyme inhibitory properties. Molecular docking studies revealed strong binding interactions with AChE and α-glucosidase, suggesting that structural modifications can enhance inhibitory potency . The findings highlight the role of fluorine in optimizing binding affinities.
Comparative Analysis of Similar Compounds
To better understand the unique properties of 4-(3,5-Difluorophenoxy)-piperidine, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-Fluorophenoxy)piperidine | Structure | Contains only one fluorine atom; may exhibit different biological activity. |
| 4-(2,4-Difluorophenoxy)piperidine | Structure | Different fluorine substitution pattern; potential differences in receptor interaction. |
| 4-(Phenoxy)piperidine | Structure | Lacks fluorine substituents; serves as a baseline for comparison in activity studies. |
The mechanism by which 4-(3,5-Difluorophenoxy)-piperidine exerts its biological effects is primarily through modulation of neurotransmitter systems and enzyme inhibition. By interacting with serotonin and norepinephrine transporters, it may enhance mood regulation. Additionally, its inhibitory action on AChE suggests potential applications in cognitive enhancement therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
